Product packaging for 18-Methyl-19-nortestosterone(Cat. No.:CAS No. 793-55-5)

18-Methyl-19-nortestosterone

Cat. No.: B3416406
CAS No.: 793-55-5
M. Wt: 288.4 g/mol
InChI Key: FBYZQDCRLYHHHP-ZOFHRBRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

18-Methyl-19-nortestosterone is a synthetic androgen and anabolic steroid (AAS) compound provided for non-clinical research purposes. It is structurally characterized as a 19-nortestosterone derivative, sharing a core structural similarity with other compounds in this class, such as nandrolone. This compound serves as a key parent structure in the synthesis of a range of other progestogens and anabolic steroids, including substances like norboletone . As an experimental compound, this compound is not approved for therapeutic use in humans in the United States or other jurisdictions . It is classified as an illicit substance when intended for non-research applications. Researchers are directed to investigate its properties, including its affinity for and activity on steroid hormone receptors such as the androgen receptor (AR), and its metabolic profile. This product is strictly labeled "For Research Use Only" (RUO). It must not be used for personal, in-vivo, or clinical diagnostic purposes. All handling and research must comply with applicable local, state, and federal regulations and institutional guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O2 B3416406 18-Methyl-19-nortestosterone CAS No. 793-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZQDCRLYHHHP-ZOFHRBRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237364
Record name Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793-54-4, 793-55-5
Record name Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Ethyl-17-hydroxy-gon-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Methyl-19-nortestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-methyl-19-nortestosterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.BETA.-HYDROXY-13.BETA.-ETHYL-4-GONEN-3-ONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B802ECT5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 18-METHYL-19-NORTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AL6ML53DZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structural Modifications of 18 Methyl 19 Nortestosterone

Methodologies for Stereoselective Synthesis

The stereochemistry of the steroid nucleus is crucial for its biological activity. Therefore, stereoselective synthesis is paramount in the production of 18-methyl-19-nortestosterone (B1250990) and its analogs.

Total synthesis provides a versatile platform for creating the this compound scaffold and its analogs with various structural modifications. One notable approach involves the construction of the steroid skeleton through a series of reactions, including intramolecular Diels-Alder reactions of ortho-quinodimethane derivatives. Chirality can be introduced early in the synthesis through nucleophilic substitution reactions. nih.gov

A key strategy in the total synthesis of related 19-norsteroids is the Birch reduction of aromatic precursors. wikipedia.org For instance, the total synthesis of deuterated testosterone (B1683101) and its analogs, which share a common steroidal backbone, has been achieved starting from commercially available cyclopentane-1,3-dione. This route involves the construction of the indenone core followed by a series of cyclization and functional group manipulations to yield the final steroid. nih.gov While not specific to this compound, these methodologies are adaptable for its synthesis.

Semi-synthetic methods, starting from readily available steroids, are often more efficient for producing this compound and its derivatives. A common precursor for many 19-norsteroids is estradiol. wikipedia.org

A patented method for the preparation of levonorgestrel (B1675169) (17α-ethinyl-18-methyl-19-nortestosterone), a prominent derivative, starts from 18-methylestra-2, 5(10)-diene-3-methoxy-17-ketone. This precursor undergoes ethynylation followed by hydrolysis to yield the final product. google.com This highlights a direct semi-synthetic pathway to the this compound core structure.

Another approach describes the synthesis of ent-19-nortestosterone from natural 19-nortestosterone, showcasing the feasibility of manipulating the steroid skeleton to introduce or modify substituents. researchgate.net

Derivatization Strategies for Research Probes

To investigate the structure-activity relationships and to develop compounds with improved therapeutic profiles, various derivatization strategies have been employed. These involve the synthesis of novel analogs with modifications at different positions of the this compound core.

The synthesis of a wide array of 19-nortestosterone analogs has been reported, with modifications aimed at enhancing anabolic activity while minimizing androgenic effects. These include the introduction of methyl or ethyl groups at various positions. nih.gov

Prominent examples of such analogs include:

7α-Methyl-19-nortestosterone (MENT) : A potent synthetic androgen. wikipedia.org

Dimethandrolone (B1241947) (7α,11β-dimethyl-19-nortestosterone) : Another powerful synthetic androgen. nih.gov

Levonorgestrel (17α-ethinyl-18-methyl-19-nortestosterone) : A widely used progestin. wikipedia.org

The synthesis of these analogs often involves multi-step procedures starting from a suitable 19-nortestosterone precursor. For instance, the synthesis of 17α-substituted 19-nortestosterone derivatives can be achieved through the Mitsunobu reaction. nih.gov

Analog Key Structural Modification Reference
7α-Methyl-19-nortestosterone (MENT)Methyl group at the 7α position wikipedia.org
DimethandroloneMethyl groups at the 7α and 11β positions nih.gov
LevonorgestrelEthinyl group at the 17α position and a methyl group at the C18 position wikipedia.org
MiboleroneMethyl groups at the 7α and 17α positions nih.gov

Modifications at specific positions of the steroid nucleus present unique synthetic challenges. The introduction of substituents at the C7, C11, and C17 positions has been extensively studied to modulate biological activity.

The synthesis of 17α-substituted analogs, for example, often requires stereoselective reactions to ensure the correct configuration at this chiral center. The Mitsunobu reaction has been successfully employed for this purpose, allowing for the inversion of stereochemistry at C17. nih.gov The preparation of esters of 17α-ethinyl-18-methyl-19-nortestosterone involves reacting the parent compound with an organic carboxylic acid, followed by partial saponification to yield the desired monoester. google.com

The synthesis of desogestrel, a derivative of levonorgestrel, involves the introduction of an 11-methylene group, which requires a specific set of reactions to achieve the desired modification without affecting other parts of the molecule. researchgate.netnih.gov

Precursor Chemistry and Biotransformation Pathways of Related Compounds

The metabolism of this compound and related compounds is a critical area of study, as it influences their activity and clearance from the body. Biotransformation, often carried out by microorganisms, can lead to a variety of metabolites.

Studies have shown that the fungus Cunninghamella blakesleeana can transform 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one (a derivative of this compound) into several hydroxylated derivatives. researchgate.net

Furthermore, research has indicated that methoxydienone (B195248) (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) can be metabolized in vivo to a metabolite of this compound. researchgate.net This highlights a potential metabolic pathway from a precursor to the active compound.

The primary metabolites of levonorgestrel are 3α,5β-tetrahydrolevonorgestrel. google.com

Chemical Transformations of Precursor Steroids

The synthesis of this compound and its derivatives often involves the modification of existing steroid skeletons. 18-Methyltestosterone (B12763753) serves as a key parent structure for a range of progestogens and anabolic/androgenic steroids (AAS). wikipedia.org The total synthesis of 18-methylandrostane and 18-methylpregnane derivatives has been a subject of study, highlighting the conversion of compounds like estr-4-en-17-ol to testosterone and further to 18-methylated analogues. wikipedia.org

One common synthetic route involves the introduction of an ethynyl (B1212043) group at the 17α-position of this compound to produce 17α-ethinyl-18-methyl-19-nortestosterone. This intermediate can then be further modified. For instance, it can be reacted with an organic carboxylic acid, such as acetanhydride in pyridine, to form esters. google.com This process typically results in a 3-enol-17β-diester, which then undergoes partial saponification to regenerate the 3-keto-Δ⁴ group, yielding the final 17-ester product. google.com Such modifications are significant as derivatives with a 17α-ethynyl group, including those of this compound, exhibit notable intrinsic androgenicity. nih.gov

The structural modification of related nortestosterone compounds also provides insight into synthetic strategies. For example, the synthesis of 19-nortestosterone itself can be achieved via the Birch reduction of the monomethyl ether of estradiol. wikipedia.org Furthermore, research into structurally modified 19-nortestosterone analogs has demonstrated that reacting the parent compound with isopropyl halides can produce 17α-chloro-, bromo-, and iodo-19-nortestosterone derivatives. frontiersin.org These examples of chemical transformations on the closely related 19-nortestosterone scaffold illustrate the types of modifications that are chemically feasible.

Table 1: Examples of Precursor Steroids and their Transformations

Precursor Compound Transformation Resulting Compound/Derivative
18-Methyltestosterone Serves as a parent structure for various synthetic pathways. wikipedia.org Derivatives such as Levonorgestrel (17α-ethynyl-18-methyl-19-nortestosterone). wikipedia.org
17α-ethinyl-18-methyl-19-nortestosterone Reaction with organic carboxylic acids (e.g., acetanhydride). google.com 17-esters of 17α-ethinyl-18-methyl-19-nortestosterone. google.com
Estradiol monomethyl ether Birch reduction. wikipedia.org 19-nortestosterone. wikipedia.org
19-nortestosterone Reaction with isopropyl halides. frontiersin.org 17α-halogenated 19-nortestosterone derivatives. frontiersin.org

Investigation of Inadvertent Formation Pathways

An important area of investigation concerns the inadvertent formation of this compound or its metabolites, particularly in the context of dietary supplements and doping control. A forensic case involving a bodybuilder revealed the presence of a putative this compound metabolite in a urine sample. researchgate.net This finding prompted an investigation into dietary supplements possessed by the individual. researchgate.net

The analysis of these supplements did not detect 18-methyl-testosterone or this compound itself. researchgate.net Instead, the declared ingredient methoxydienone (also known as 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one) was identified. researchgate.net This led to the hypothesis that the detected metabolite originated from the biotransformation of methoxydienone. researchgate.net

To verify this pathway, the metabolic fate of methoxydienone was studied through both in vitro and in vivo models. researchgate.net The key findings from this research are summarized below:

In vitro studies: When methoxydienone was incubated with human HepG2 cells, the this compound metabolite was not generated. researchgate.net

In vivo studies: Following a single oral administration of methoxydienone, the this compound metabolite was observed in urine samples collected at various time points (two, six, ten, and 24 hours post-administration). researchgate.net

This investigation concluded that the presence of the this compound metabolite in the forensic urine sample could be ascribed to the metabolism of methoxydienone from the consumed dietary supplement. researchgate.net The study established that the metabolite is a suitable marker for detecting the use of methoxydienone in doping analysis. researchgate.net

Table 2: Research Findings on the Metabolic Formation of this compound Metabolite from Methoxydienone

Study Type Model Used Precursor Administered Key Finding Reference
In vitro Human HepG2 cells Methoxydienone The this compound metabolite was not generated. researchgate.net
In vivo Human administration Methoxydienone The this compound metabolite was observed in urine samples. researchgate.net

Biochemical Interactions and Mechanisms of Action

Androgen Receptor Binding and Activation Research

The androgenic characteristics of 18-Methyl-19-nortestosterone (B1250990) are attributable to its direct interaction with the androgen receptor (AR). Research on its derivative, levonorgestrel (B1675169), confirms that it functions as an AR agonist. wikipedia.org

Studies measuring the relative binding affinity (RBA) of levonorgestrel to the androgen receptor have demonstrated a significant interaction. Compared to endogenous androgens, levonorgestrel shows a notable affinity for the AR. One study reported its RBA to be 58% of that of testosterone (B1683101). pharmgkb.org Another assessment found its affinity to be approximately 22% of that of 5α-dihydrotestosterone (DHT), the most potent endogenous androgen. glowm.com Further research confirms that levonorgestrel binds to the androgen receptor with high affinity. nih.gov

The metabolism of levonorgestrel can influence its androgenic profile. The metabolite 5α-dihydrolevonorgestrel (5α-DHLNG), formed via the action of 5α-reductase, exhibits an enhanced binding affinity for the AR compared to the parent compound, which may amplify its androgenic effects in tissues where this enzyme is present. wikipedia.orgnih.gov

While high-affinity binding is well-documented, specific data on the dissociation kinetics (e.g., k-off rate) of this compound or levonorgestrel from the androgen receptor are not extensively detailed in the reviewed literature. However, a slower dissociation rate is often correlated with higher affinity and more sustained receptor activation.

Table 1: Relative Binding Affinity (RBA) of Levonorgestrel and Related Compounds to the Androgen Receptor (AR)

Compound Reference Ligand Relative Binding Affinity (%) Source(s)
Levonorgestrel Testosterone 58% pharmgkb.org
Levonorgestrel Dihydrotestosterone (B1667394) 22% glowm.com
Levonorgestrel Metribolone 34.3% wikipedia.org

Transactivation assays confirm that the binding of levonorgestrel to the androgen receptor leads to functional activation of the receptor. In cellular models expressing the AR, levonorgestrel acts as an agonist, initiating the downstream transcriptional processes characteristic of androgens. nih.govresearchgate.net

Comparative studies have shown that levonorgestrel displays androgenic activity for transactivation that is similar to the natural androgen DHT. nih.govresearchgate.net This indicates a strong capacity to induce conformational changes in the AR, recruit coactivators, and initiate the transcription of androgen-responsive genes. Further research has demonstrated that the induction of specific gene targets, such as the Receptor Activator of NF-κB Ligand (RANKL), by levonorgestrel is dependent on AR activity, as the effect can be blocked by androgen receptor antagonists. nih.gov This provides clear evidence of its role as a functional AR agonist at the cellular level.

The selectivity profile of a steroid determines its range of biological effects. Levonorgestrel, and by extension its this compound core, interacts with several steroid receptors but shows a distinct hierarchy of affinity. It binds most potently to the progesterone (B1679170) and androgen receptors. pharmgkb.orgnih.gov

Its cross-reactivity with other steroid hormone receptors, such as the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), is considerably lower. pharmgkb.orgrndsystems.comtocris.com Crucially, it displays negligible affinity for the estrogen receptor (ERα), indicating a lack of direct estrogenic activity. pharmgkb.orgnih.govtga.gov.au This high degree of selectivity for the progesterone and androgen receptors over the estrogen receptor is a key feature of its pharmacological profile.

Table 2: Comparative Receptor Selectivity of Levonorgestrel

Receptor Reference Ligand Relative Binding Affinity (%) Source(s)
Progesterone Receptor (PR) Progesterone 323% pharmgkb.orgrndsystems.comtocris.com
Androgen Receptor (AR) Testosterone 58% pharmgkb.orgrndsystems.comtocris.com
Mineralocorticoid Receptor (MR) Aldosterone 17% pharmgkb.orgrndsystems.comtocris.com
Glucocorticoid Receptor (GR) Cortisol 7.5% pharmgkb.orgrndsystems.comtocris.com

Progesterone Receptor Interactions

As a derivative of 19-nortestosterone, a class of compounds known for potent progestational activity, this compound's primary interaction is with the progesterone receptor (PR).

Levonorgestrel demonstrates exceptionally high binding affinity for the progesterone receptor. nih.gov In comparative in vitro assays, its affinity for the human PR was measured to be 323% of that of endogenous progesterone, indicating a much stronger and more stable interaction with the receptor. pharmgkb.orgrndsystems.comtocris.com This potent binding capacity underlies its strong progestational effects. Its affinity for the PR is substantially higher than its affinity for the AR, establishing its primary classification as a potent progestin. oup.com

Investigations into the receptor binding profile of levonorgestrel reveal a high degree of specificity for the progesterone receptor, but with significant cross-reactivity with the androgen receptor. pharmgkb.orgnih.gov This dual affinity explains why it functions as both a potent progestin and a moderate androgen.

The compound shows minimal interaction with other steroid receptors. Studies confirm that levonorgestrel does not bind to the estrogen receptor, and therefore lacks estrogenic activity. nih.govtga.gov.au While some binding to the glucocorticoid and mineralocorticoid receptors occurs, the affinity is low, suggesting that effects mediated by these receptors are unlikely at typical concentrations. pharmgkb.orgrndsystems.comtocris.com The primary cross-reactivity of concern is with the androgen receptor, which is responsible for its androgenic properties. wikipedia.org

The biological effects of this compound are mediated through its interaction with various cellular components, initiating a cascade of events that ultimately alter cellular function. These interactions can be broadly categorized into genomic and non-genomic pathways.

Ligand-Dependent Gene Expression Regulation

The classical, or genomic, mechanism of action for steroid hormones like this compound involves direct regulation of gene expression. oup.com Steroid hormones can passively diffuse across the cell membrane and bind to intracellular receptors. wikipedia.org Upon binding, the receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as hormone response elements (HREs). wikipedia.orgwikipedia.org This interaction modulates the transcription of target genes, leading to changes in protein synthesis and, consequently, cellular function. wikipedia.orgwikipedia.org

For androgens and related steroids, the androgen receptor (AR) is the primary mediator of these genomic effects. oup.com The binding of a ligand to the AR induces a conformational change in the receptor, which then dimerizes and binds to androgen response elements (AREs) in the promoter regions of target genes. oup.com This process recruits co-regulator proteins that either activate or repress gene transcription. oup.com The specific genes regulated by the AR are numerous and play roles in a wide array of cellular processes. nih.gov

Studies have shown that this compound derivatives can exhibit significant androgenic activity, which is mediated through the AR. nih.gov For instance, 17α-ethynylated derivatives of this compound have been identified as having notable intrinsic androgenicity. nih.gov

Interplay between Genomic and Non-Genomic Actions

The genomic and non-genomic signaling pathways of steroid hormones are not mutually exclusive; in fact, they often interact and influence one another. nih.gov Rapid, non-genomic signaling can modulate the transcriptional activity of nuclear receptors. nih.gov For instance, kinase cascades activated by membrane receptors can phosphorylate nuclear receptors and their co-regulators, thereby altering their ability to regulate gene expression. nih.gov

This crosstalk ensures a more complex and nuanced regulation of cellular function than either pathway could achieve alone. For example, non-genomic signaling can lead to epigenetic modifications, such as histone methylation, which can then influence genomic events. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of a steroid is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule influence its interaction with biological targets and its subsequent effects.

Computational Chemistry and Molecular Modeling Approaches

Computational methods, including molecular modeling and in silico docking studies, have become invaluable tools in understanding the SAR of steroids. qucosa.de These approaches allow for the prediction of how a ligand, such as this compound, will bind to its receptor. qucosa.deresearchgate.net By creating three-dimensional models of the ligand and the receptor's binding pocket, researchers can visualize and analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. qucosa.de

For example, in silico modeling has been used to assess the potential binding of methoxydienone (B195248), a related compound, to the human androgen receptor, with 18-methylnandrolone serving as a comparator for which androgen receptor activation has been previously demonstrated in vitro. researchgate.netfu-berlin.de These computational studies can help predict the androgenic potential of a compound and guide the synthesis of new derivatives with desired activity profiles. qucosa.de

Influence of Substituents on Receptor Interaction

The specific substituents on the steroid nucleus have a profound impact on its receptor binding affinity and biological activity. The removal of the C19-methyl group, a defining feature of 19-nortestosterone derivatives, generally increases the anabolic-to-androgenic ratio. wikipedia.org

The addition of a methyl group at the C18 position, as in this compound, further modifies its properties. Studies on related compounds have shown that the introduction of an 18-methyl group can influence receptor binding. For instance, in the context of norethisterone derivatives, the presence of an 18-methyl group (as in levonorgestrel) potentiates androgenic in vitro activity. nih.gov However, the introduction of methyl substituents at the 18-position has also been reported to have an opposite effect on estrogen receptor binding. oup.comnih.gov

The nature of the substituent at the C17α position is also critical. Adding a methyl or ethyl group at this position can enhance metabolic stability, but may also increase progestogenic activity in 19-nortestosterone derivatives. wikipedia.org Conversely, bulkier groups at the C17α position can reduce or even antagonize androgen receptor activity. wikipedia.org

The following table summarizes the influence of certain structural modifications on the activity of steroids, providing context for understanding the properties of this compound.

Structural ModificationEffect on ActivityReference(s)
Removal of C19-methyl groupIncreased anabolic-to-androgenic ratio wikipedia.org
Addition of C18-methyl groupCan potentiate androgenic activity nih.gov
Addition of C17α-methyl/ethyl groupIncreased metabolic stability and potential for increased progestogenic activity wikipedia.org
Addition of bulky C17α groupReduced or antagonistic androgen receptor activity wikipedia.org

These SAR studies are crucial for the rational design of new synthetic steroids with specific and optimized biological profiles.

Conformational Dynamics and Ligand-Receptor Complex Stability

The interaction between this compound and the androgen receptor (AR) is a critical determinant of its biological activity. The binding of a ligand to the AR's ligand-binding domain (LBD) initiates a series of conformational changes that are essential for subsequent protein-protein interactions and the regulation of gene transcription. The stability of the resulting ligand-receptor complex plays a pivotal role in the duration and intensity of the androgenic signal.

Research into the specific conformational dynamics of the this compound-AR complex reveals insights into its mechanism of action. In silico modeling studies have been instrumental in elucidating the probable binding mode and resulting structural changes in the AR upon binding this synthetic androgen. One such study compared the binding of 18-methylnandrolone (an alternative name for this compound) to the human androgen receptor with that of the potent endogenous androgen, dihydrotestosterone (DHT). The modeling predicted a high degree of conformational alignment between 18-methylnandrolone and a cocrystallized DHT molecule within the AR's ligand-binding pocket. qucosa.de This alignment suggests that this compound likely engages in a similar pattern of hydrogen bond interactions as DHT, a key factor for stabilizing the active conformation of the receptor. qucosa.de

The stability of the ligand-receptor complex is a crucial factor influencing a compound's androgenic potential. While detailed kinetic data such as dissociation constants (Kd) for the this compound-AR complex are not extensively documented in publicly available literature, the aforementioned in silico analysis provides a theoretical basis for a stable interaction. The high conformational congruence with DHT implies that this compound can effectively stabilize the LBD in a conformation conducive to the recruitment of coactivator proteins, a necessary step for initiating gene transcription. qucosa.de

However, it is important to note that in vitro functional assays have yielded conflicting results regarding the androgenic activity of this compound. While some studies mention its androgen receptor activating potency has been examined, specific quantitative data is often not provided in accessible literature. researchgate.netnih.gov In contrast, a study utilizing a yeast-based androgen receptor assay found 18-methylnandrolone to be inactive. This finding suggests that despite the potential for stable binding predicted by molecular modeling, the induced conformational changes may not be sufficient to trigger a robust transcriptional response in all biological systems, or that other factors may influence its activity.

The study of related compounds provides further context. For instance, the addition of a methyl group at the 7α-position of 19-nortestosterone (as in 7α-methyl-19-nortestosterone, or MENT) is known to significantly enhance androgenic potency and binding to the AR. This highlights how subtle modifications to the steroid scaffold can lead to distinct conformational changes and receptor binding affinities. The specific position of the 18-methyl group in this compound, therefore, likely imparts a unique set of conformational and stability characteristics to the AR complex, distinguishing it from other synthetic androgens.

Table 1: In Silico and In Vitro Findings for this compound Interaction with the Androgen Receptor

ParameterFindingImplicationSource
Conformational Alignment High alignment with cocrystallized Dihydrotestosterone (DHT) in the AR ligand-binding pocket.Suggests a similar binding mode and potential for stabilizing an active receptor conformation. qucosa.de
Hydrogen Bonding Predicted to have a similar hydrogen bond interaction pattern to DHT.Contributes to the stability of the ligand-receptor complex. qucosa.de
Androgen Receptor Activation (Yeast Assay) Inactive in a yeast-based androgen receptor assay.Indicates that stable binding may not necessarily translate to potent receptor activation in all contexts.

Metabolic Pathways and Enzymatic Transformations

Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups on the steroid structure, typically increasing its polarity. sigmaaldrich.com These transformations primarily involve reduction, hydroxylation, and oxidation. sigmaaldrich.com For C19 steroids, Phase I metabolism often includes the reduction of the A-ring, hydroxylation at various positions, and other oxidative modifications. researchgate.net

A primary step in the metabolism of many androgens is the irreversible reduction of the double bond between carbons 4 and 5 (Δ4,5) in the A-ring. nih.govdovepress.com This reaction is catalyzed by the steroid 5-reductase (SRD5) family of enzymes, which exist as two principal isozymes: 5α-reductase (types 1 and 2) and 5β-reductase. nih.govwikipedia.org These enzymes utilize NADPH as a cofactor to produce 5α- and 5β-stereoisomers, respectively. nih.govwikipedia.org

The metabolism of the parent compound, 19-nortestosterone, involves both 5α- and 5β-reduction, leading to the formation of 19-norandrosterone (5α-reduced) and 19-noretiocholanolone (5β-reduced). Similarly, the related compound levonorgestrel (B1675169) undergoes reduction by 5α-reductase to form an active metabolite, 5α-dihydrolevonorgestrel. wikipedia.org Given this precedent, it is highly probable that 18-Methyl-19-nortestosterone (B1250990) also serves as a substrate for these enzymes, resulting in A-ring reduced metabolites. The 17α-methyl group in other steroids is known to reduce the activity of A-ring-reducing enzymes, but not eliminate it. nih.gov

Table 1: Predicted Reductive Metabolites of this compound
Parent CompoundEnzymePredicted MetaboliteStereochemistry
This compound5α-reductase5α-dihydro-18-methyl-19-nortestosteroneA/B ring junction: trans
This compound5β-reductase5β-dihydro-18-methyl-19-nortestosteroneA/B ring junction: cis

Hydroxylation is a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP450) enzymes, which introduces hydroxyl (-OH) groups at various positions on the steroid nucleus. researchgate.net This process increases the water solubility of the compound, facilitating its eventual excretion.

While specific hydroxylation patterns for this compound have not been fully elucidated, the metabolism of the structurally similar levonorgestrel provides a likely model. Levonorgestrel is known to be hydroxylated primarily at the C2α and C16β positions. wikipedia.org Other steroids, such as methyltestosterone, can undergo hydroxylation at positions 6, 11, 12, 16, or 18. nih.gov It is plausible that this compound is metabolized by CYP450 enzymes to form various hydroxylated isomers, which would then be available for subsequent Phase II conjugation.

Oxidative reactions are central to steroid metabolism. A key oxidative process for C19 androgens like testosterone (B1683101) is aromatization, which involves the CYP19A1 (aromatase) enzyme complex. nih.gov This process includes sequential hydroxylations of the C19-methyl group, followed by cleavage of the bond between C10 and C19 to form an aromatic A-ring. nih.gov However, 19-norandrogens, which lack the C19-methyl group, are generally poor substrates for aromatase. nih.gov Studies on compounds like 7α-methyl-19-nortestosterone (MENT) and 19-nortestosterone itself show that their conversion to aromatic products is slow and inefficient. nih.gov Therefore, significant aromatization of this compound is considered unlikely.

Demethylation reactions can also occur. For instance, the related designer steroid methoxydienone (B195248) is known to be degraded by the demethylation of its methoxy (B1213986) substituent. qucosa.de However, specific data regarding the oxidative cleavage or demethylation of the 18-methyl group on this compound are not currently available in the scientific literature.

Phase II Metabolic Transformations

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. upol.cz This step significantly increases water solubility and facilitates elimination from the body. upol.cz The primary conjugation reactions for steroids are glucuronidation and sulfation. upol.cznih.gov

Glucuronidation is a major metabolic pathway for the elimination of androgens and their metabolites. researchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the steroid. genecards.org The resulting glucuronide conjugates are readily excreted in urine and/or bile. researchgate.net The main urinary metabolite of 19-nortestosterone is 19-norandrosterone glucuronide. nih.gov

Sulfation is another important conjugation pathway for steroids. This reaction is mediated by sulfotransferase (SULT) enzymes, which attach a sulfonate group to the steroid molecule. Studies on 19-nortestosterone have shown that its metabolites can be excreted as sulfo-conjugates, and in some cases, these sulfated metabolites may be detectable for longer periods than their glucuronidated counterparts. nih.govnih.gov It is therefore anticipated that the Phase I metabolites of this compound undergo both glucuronidation and sulfation prior to excretion.

The glucuronidation of androgens is carried out by specific UGT enzymes, with UGTs from the 2B family playing a predominant role. researchgate.net UGT2B17 is recognized as the most active enzyme in the glucuronidation of testosterone. nih.gov It is a highly variable enzyme and is a key determinant in the metabolism of C19 androgen steroids. nih.gov

Studies on 19-norandrosterone, the main Phase I metabolite of 19-nortestosterone, have precisely identified the key enzymes involved in its conjugation. dshs-koeln.de In vitro research using human liver microsomes and recombinant UGT isoforms has demonstrated that UGT2B7 and UGT2B17 are the principal enzymes responsible for the glucuronidation of 19-norandrosterone. dshs-koeln.deunifi.it

Table 2: Relative Contribution of UGT Isoforms to 19-Norandrosterone Glucuronidation dshs-koeln.de
UGT IsoformRelative Contribution (%)
UGT2B739%
UGT2B1731%
Other Isoforms (e.g., UGT1A3, UGT1A4, UGT2B4, UGT2B10)Minor Contribution

Given that the A-ring reduced metabolites of this compound are structurally analogous to 19-norandrosterone, it is highly likely that their glucuronidation is also primarily mediated by the UGT2B7 and UGT2B17 enzymes.

Conjugate Formation and Excretion Characteristics

The biotransformation of steroids is a multi-phase process designed to increase their water solubility, thereby facilitating their elimination from the body. After Phase I reactions, which introduce or expose functional groups, steroids undergo Phase II conjugation reactions. These processes involve attaching polar molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to the steroid nucleus. This conjugation significantly enhances the hydrophilicity of the metabolites, preparing them for excretion.

For 19-nortestosterone and its derivatives, urinary excretion of metabolites as glucuronide and sulfate conjugates is a well-established pathway. wada-ama.orgoup.com In the case of this compound, it has been identified as a urinary metabolite of the designer steroid methoxydienone. researchgate.netqucosa.de Following oral administration of methoxydienone, this compound was detected in urine samples collected at various intervals, including 2, 6, 10, and 24 hours post-administration. researchgate.net This finding confirms that the primary route of excretion for this metabolite is through the kidneys into the urine. While the specific conjugation profile of this compound has not been detailed, it is presumed to follow the typical metabolic fate of related steroids, being excreted as glucuronide and/or sulfate conjugates to ensure efficient removal from the body.

In Vitro Metabolic Studies

In vitro metabolic studies are crucial for understanding the biotransformation of compounds in a controlled laboratory setting, providing insights into potential metabolic pathways and the enzymes involved.

Hepatic Microsomal and Cytosolic Incubation Models

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them a standard model for studying Phase I and Phase II metabolism. nih.govresearchgate.net These in vitro assays are essential in drug discovery for predicting a compound's metabolic stability, half-life, and intrinsic clearance. nuvisan.com

While specific studies incubating this compound with hepatic microsomes were not available, research on the closely related compound 7α-methyl-19-nortestosterone (MENT) demonstrates the utility of this model. When MENT was incubated with rat liver microsomes and cytosol, several metabolites were identified. nih.govnih.gov This indicates that hepatic enzymes are capable of metabolizing methylated 19-nortestosterone derivatives through various reactions. Such models are fundamental for predicting the metabolic fate and potential enzyme interactions of novel steroid compounds. nuvisan.com

Cell Line Biotransformation Models (e.g., HepG2)

The human hepatoma cell line, HepG2, is widely used as a model for studying the biotransformation of androgens because it can perform both Phase I and Phase II metabolic reactions. researchgate.netnih.gov Studies with the anabolic steroid metandienone have shown that HepG2 cells can generate long-term metabolites comparable to those found in human urine, making it a valuable tool for predicting metabolic pathways. researchgate.netnih.gov

However, in the context of this compound, the results from HepG2 models present a notable contrast to in vivo findings. An investigation into the metabolic fate of methoxydienone, the precursor to this compound, found that the this compound metabolite was not generated when methoxydienone was incubated with HepG2 cells. researchgate.net This is in direct opposition to the results of a human administration study where the metabolite was clearly identified in urine. researchgate.net This discrepancy suggests that while HepG2 cells are a useful screening tool, they may not fully replicate all the specific enzymatic pathways that occur in the human body for certain designer steroids.

Identification and Characterization of Metabolite Profiles

The identification of this compound has primarily occurred in the context of it being a metabolite itself, rather than a parent compound undergoing further transformation in vitro. Its discovery was triggered by the analysis of a forensic urine sample from a bodybuilder, where it was detected as a putative metabolite. researchgate.net Subsequent investigation confirmed its origin from the designer steroid methoxydienone, which was found in dietary supplements possessed by the individual. researchgate.net The metabolite was identified and characterized using advanced analytical techniques, including gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS). researchgate.net

For comparison, in vitro studies on the related compound 7α-methyl-19-nortestosterone (MENT) using rat liver preparations have successfully characterized a profile of its metabolites. nih.gov The identified metabolites from the liver incubation included:

7α-methyl-estr-4-ene-3,17-dione

7α-methyl-5β-estrane-3,17β-diol

7α-methyl-3-oxo-estr-4-ene-16,17β-diol

This demonstrates how in vitro models are used to establish the metabolic profiles of novel androgens.

In Vivo Metabolic Studies in Experimental Animal Models

Rodent Models for Excretion and Metabolism Studies

Rodent models are invaluable for studying the distribution, metabolism, and excretion of substances in a whole-organism system. To understand the metabolic fate of methylated 19-nortestosterone derivatives, studies on 7α-methyl-19-nortestosterone (MENT) in Sprague-Dawley rats provide significant insights. nih.govresearchgate.net

In a study using tritium-labeled MENT injected subcutaneously into male rats, the excretion pathways were thoroughly investigated. researchgate.net The results showed that radioactivity from the compound was excreted in approximately equal amounts via urine and feces within 30 hours. nih.govresearchgate.net High concentrations of radioactivity were maintained in the liver and duodenum, confirming their central role in the metabolism and excretion of the steroid. researchgate.net

Excretion of 7α-methyl-19-nortestosterone (MENT) in Rats
ParameterFindingReference
Excretion RoutesEqual amounts in feces and urine nih.govresearchgate.net
Excretion TimelineCompleted within 30 hours researchgate.net
Key Organs for Metabolism/ExcretionLiver and Duodenum researchgate.net

These findings in a rodent model for a closely structured compound suggest a dual renal and fecal elimination pathway, which is typical for many steroids.

Chimeric Mouse Models with Humanized Hepatic Systems

The study of xenobiotic metabolism, including that of synthetic steroids like this compound, has been significantly advanced by the development of chimeric mouse models with humanized hepatic systems. These models involve the transplantation of human hepatocytes into immunodeficient mice, resulting in a liver that is partially or fully repopulated with human liver cells. This "humanized" liver can more accurately predict human-specific metabolic pathways and the formation of unique human metabolites that may not be produced in conventional animal models.

While specific studies employing these models for this compound are not prevalent in the current body of scientific literature, their utility is well-established for other xenobiotics. These models are particularly valuable for investigating the role of human cytochrome P450 (CYP) enzymes in Phase I metabolism and human UDP-glucuronosyltransferases (UGTs) in Phase II conjugation reactions. For a compound like this compound, a humanized liver model could elucidate the specific human CYP isozymes responsible for its hydroxylation and other oxidative transformations, as well as the efficiency of glucuronide and sulfate conjugation of the parent compound and its metabolites.

Comparative Metabolic Fate across Species

The metabolic fate of synthetic steroids can vary significantly across different species, which has implications for both efficacy and toxicology. These differences often arise from variations in the expression and activity of metabolic enzymes. While direct comparative metabolic studies on this compound are scarce, inferences can be drawn from related compounds.

For instance, the metabolism of the closely related 19-nortestosterone derivative, levonorgestrel (17α-ethynyl-18-methyl-19-nortestosterone), has been studied in humans and other species. In humans, levonorgestrel undergoes extensive reduction of the A-ring and hydroxylation at various positions, followed by conjugation with sulfates and glucuronides. nih.govwikipedia.org The primary routes of metabolism are hepatic. wikipedia.orgnih.gov

A preliminary study on the urinary metabolites of 17α-methyl-19-nortestosterone in humans identified nine metabolites, with some being detectable for up to 96 hours post-administration. nih.gov This suggests that hydroxylation and reduction are key metabolic pathways for this class of compounds in humans.

In contrast, in vitro studies using rat liver preparations have demonstrated that the metabolism of other 19-norandrogens, such as 7α-methyl-19-nortestosterone, can result in a different profile of metabolites. nih.gov Such species-specific differences in metabolic pathways can be attributed to the differing substrate specificities and expression levels of metabolic enzymes between species.

The table below summarizes the known metabolic pathways for a key derivative of this compound, providing a model for its likely metabolism.

Compound Metabolic Pathway Key Enzymes Primary Metabolites Conjugation
LevonorgestrelReduction of A-ring, Hydroxylation5α-reductase, CYP3A45α-Dihydrolevonorgestrel, Hydroxylated derivativesSulfates, Glucuronides

Table 1. Metabolic Pathways of Levonorgestrel, a Derivative of this compound. This interactive table provides a summary of the metabolic processes for a closely related compound.

It is important to note that a metabolite of this compound has been detected in the urine of a bodybuilder, where the parent compound was not found in the administered supplements. This suggests that this compound itself can be a metabolite of other synthetic steroids, such as methoxydienone. researchgate.net

Advanced Analytical Research Methodologies for 18 Methyl 19 Nortestosterone and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 18-methyl-19-nortestosterone (B1250990) and its metabolites, providing the necessary separation and quantification capabilities for complex research applications. These methods are crucial for distinguishing the parent compound from its various metabolic products and for accurately measuring their concentrations in diverse biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications in Research

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the detection and structural elucidation of this compound and its metabolites. In research settings, GC-MS/MS has been instrumental in identifying metabolites of various 17-methylated steroids. dshs-koeln.de For instance, research has shown that the Wagner-Meerwein rearrangement can occur with compounds like 17-methyl-19-nortestosterone, leading to the formation of 17,17-dimethyl-18-norandrost-13-ene derivatives, which can be identified by their characteristic mass spectra. dshs-koeln.de

In a specific case, the detection of a putative this compound metabolite in a forensic urine sample prompted an investigation into dietary supplements. researchgate.netnih.gov Both GC-MS/MS and liquid chromatography-high resolution mass spectrometry (LC-HRMS) were employed to confirm the presence of related compounds in the supplements. researchgate.netnih.gov This highlights the role of GC-MS/MS in both initial screening and confirmatory analysis in complex forensic investigations. researchgate.netnih.gov The technique's sensitivity and specificity are essential for differentiating between various 18-methyl steroids and their metabolic products. dshs-koeln.deresearchgate.net

Detailed GC-MS/MS methods have been developed for steroid analysis, often involving derivatization to improve volatility and ionization efficiency. nih.gov For example, the analysis of 19-nortestosterone metabolites has utilized the formation of O-methyl-oxime-trimethylsilyl or trimethylsilyl (B98337) ether derivatives prior to GC/MS analysis. nih.gov While specific to 19-nortestosterone, these derivatization strategies are often applicable to related compounds like this compound.

Table 1: GC-MS/MS Parameters for Steroid Analysis

ParameterConditionReference
ColumnPhenomenex ZB-1ms (10 m x 0.18 mm, 0.18 µm film thickness) qucosa.de
Carrier GasHelium at 1.0 ml/min qucosa.de
Temperature Program130°C to 186°C at 56°C/min, then to 206°C at 2°C/min, then to 221°C at 5°C/min, and finally to 326°C at 35°C/min (held for 1.5 min) qucosa.de
Ionization ModeElectron Ionization (EI) qucosa.de
Acquisition ModeTargeted MS/MS (MRM) and untargeted Q1 scan (50–550 Da) qucosa.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for analyzing steroids in complex biological matrices due to its high selectivity, specificity, and sensitivity. nih.gov It is particularly advantageous for anabolic steroids as it often allows for analysis without derivatization. asianpubs.org The application of LC-MS/MS has been successful in the analysis of anabolic steroids in various biological samples, including urine, hair, and fat. asianpubs.org

A significant challenge in steroid analysis is the separation of isomers with identical product ions. nih.gov To address this, a tandem liquid chromatography (LC/LC-MS/MS) method has been developed, combining chiral and reverse-phase chromatography. nih.gov This technique has been successfully applied to separate and quantify isomers like 11β-methyl-19-nortestosterone and testosterone (B1683101) in serum, achieving a lower limit of quantitation (LLOQ) of 50 pg/ml. nih.gov

In forensic research, LC-MS/MS, particularly high-resolution mass spectrometry (HRMS), is used alongside GC-MS/MS to investigate the presence of designer steroids and their metabolites. researchgate.netnih.gov For example, in a case involving a suspected this compound metabolite, LC-HRMS was crucial in analyzing dietary supplements for potential precursors. researchgate.netnih.gov

Table 2: LC-MS/MS Method Parameters for Steroid Isomer Separation

ParameterConditionReference
LC SystemWaters Acquity Ultra Performance LC System nih.gov
ColumnsAstec CYCLOBOND I 2000 (5 µm, 50 × 2.1 mm) connected in series to a Pursuit PFP column (3 µm, 100 × 4.6 mm) nih.gov
Mobile PhasesA: 10 mM formic acid in water; B: 10 mM formic acid in acetonitrile nih.gov
GradientIsocratic with 50% B for 5 minutes, then a fast gradient to 98% B in 0.75 minutes nih.gov
DetectionTandem Mass Spectrometry (MS/MS) nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of novel metabolites of this compound. Its ability to provide accurate mass measurements allows for the determination of elemental compositions, which is a critical step in identifying unknown compounds.

In a study investigating the metabolic fate of methoxydienone (B195248), a potential precursor to an this compound metabolite, LC-HRMS was used to analyze confiscated dietary supplements. researchgate.net This technique, in conjunction with GC-MS/MS, confirmed the presence of the declared ingredient, methoxydienone. researchgate.netnih.gov Furthermore, the in-vivo administration of methoxydienone led to the observation of the this compound metabolite in urine samples, highlighting the power of HRMS in metabolic studies. researchgate.netnih.gov

Research on the metabolism of 19-nortestosterone has also employed HRMS to re-investigate its metabolic pathways and identify new long-term metabolites. nih.govdshs-koeln.de By administering a deuterated version of 19-nortestosterone, researchers were able to track and identify its metabolites with high confidence using HRMS, which provided additional structural information. nih.govdshs-koeln.de This approach is directly applicable to studying the metabolism of this compound to uncover its unique metabolic products.

Table 3: Application of HRMS in Metabolite Identification

ApplicationKey FindingsReference
Analysis of Dietary SupplementsConfirmed the presence of methoxydienone as a potential precursor to an this compound metabolite. researchgate.netnih.gov
In-vivo Metabolism StudyThe this compound metabolite was detected in urine after administration of methoxydienone. researchgate.netnih.gov
Re-investigation of 19-Nortestosterone MetabolismIdentified new long-term and sulfo-conjugated metabolites, extending the detection window. nih.govdshs-koeln.de

Immunochemical Assays for Research Screening

Immunochemical assays offer a rapid and cost-effective approach for the preliminary screening of this compound and its metabolites in large numbers of samples. These methods are based on the specific binding interaction between an antibody and the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Research

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the detection and quantification of various substances, including steroids. asianpubs.orgnih.govmdpi.com For research purposes, the development of an ELISA for this compound would involve synthesizing a suitable antigen by conjugating the steroid to a carrier protein, such as bovine serum albumin (BSA). asianpubs.orgresearchgate.net This conjugate is then used to immunize animals to produce specific antibodies.

The developed ELISA would likely be a competitive assay, where the sample analyte competes with a labeled form of the steroid for a limited number of antibody binding sites. r-biopharm.com The sensitivity and specificity of the ELISA are critical performance characteristics. For instance, a nanobody-based indirect competitive ELISA (ic-ELISA) for 19-nortestosterone achieved a half-maximal inhibitory concentration (IC50) of 1.03 ng/mL and a limit of detection (LOD) of 0.10 ng/mL. nih.gov Similar performance could be targeted in the development of an ELISA for this compound.

Table 4: Performance Characteristics of a Nanobody-Based ic-ELISA for 19-Nortestosterone

ParameterValueReference
Half-Maximal Inhibitory Concentration (IC50)1.03 ng/mL nih.gov
Limit of Detection (LOD)0.10 ng/mL nih.gov
Recoveries in Spiked Samples82.61% to 99.24% nih.gov
Correlation with UPLC-MS/MS0.9975 nih.gov

Immunochromatographic Strip Assays for Qualitative Screening

Immunochromatographic strip assays, also known as lateral flow assays, provide a rapid and simple method for the qualitative or semi-quantitative screening of target analytes. mdpi.comnih.gov These assays are particularly suitable for on-site testing due to their user-friendliness and short analysis time. nih.gov

The development of an immunochromatographic strip for this compound would follow a similar principle to those developed for other steroids like 19-nortestosterone. tandfonline.com This involves immobilizing a conjugate of the steroid on a nitrocellulose membrane as a test line and using gold nanoparticle-labeled antibodies as the detection reagent. tandfonline.com In a competitive format, the presence of the analyte in the sample reduces the binding of the labeled antibody to the test line, resulting in a weaker or absent line.

For 19-nortestosterone, a rapid immunochromatographic assay was developed with a visual detection limit of 200 ng/mL, which could be lowered to 5 ng/mL using a software-based image analysis. tandfonline.com The entire assay could be completed in less than 20 minutes. tandfonline.com A similar approach could be adopted for the development of a qualitative screening tool for this compound.

Table 5: Characteristics of an Immunochromatographic Strip Assay for 19-Nortestosterone

ParameterValueReference
Visual Detection Limit200 ng/mL tandfonline.com
ImageJ-based Lower Limit5 ng/mL tandfonline.com
Assay Time< 20 minutes tandfonline.com
FormatCompetitive tandfonline.com

Sample Preparation and Derivatization Strategies for Research Analysis

Effective sample preparation is a critical prerequisite for the successful analysis of this compound and its metabolites. This process aims to extract the target analytes from complex biological samples, remove interfering substances, and concentrate the analytes to a level suitable for detection by analytical instrumentation. Furthermore, chemical derivatization is often employed to enhance the volatility and thermal stability of the steroids, thereby improving their chromatographic behavior and mass spectrometric detection.

Extraction and Purification Techniques for Biological Samples

The initial step in the analysis of this compound from biological samples, such as urine, involves the extraction and purification of the target compounds. A common approach involves a multi-step process that begins with enzymatic hydrolysis, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and often includes further purification steps like high-performance liquid chromatography (HPLC).

Enzymatic hydrolysis, typically using β-glucuronidase from E. coli, is employed to cleave glucuronide conjugates of the metabolites, which is a common form of excretion. dshs-koeln.denih.gov This enzymatic reaction is usually carried out at a controlled pH and temperature to ensure efficient cleavage. dshs-koeln.de

Following hydrolysis, liquid-liquid extraction with an organic solvent like tert-butyl methyl ether (TBME) is a widely used technique to separate the steroids from the aqueous urine matrix. dshs-koeln.demdpi.com The pH of the sample is often adjusted to an alkaline value (e.g., pH 9.6) to optimize the extraction efficiency. dshs-koeln.de

Solid-phase extraction (SPE) offers a more controlled and often cleaner extraction compared to LLE. C18 cartridges are frequently used for the purification of steroids and their metabolites from biological fluids. researchgate.netnih.gov The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a suitable organic solvent. nih.gov For more complex purification needs, multi-residue immunoaffinity chromatography (MIAC) can be utilized, which employs antibodies to selectively capture a range of anabolic steroids, thereby significantly reducing matrix interferences. psu.edu

For applications requiring highly purified extracts, such as for isotope ratio mass spectrometry (IRMS), further purification by HPLC is often necessary. nih.govdshs-koeln.de An HPLC system equipped with a column such as an Ascentis phenyl column can be used to fractionate the extract, isolating the specific metabolites of interest. dshs-koeln.de

A summary of common extraction and purification techniques is presented in the table below.

TechniqueDescriptionCommon Reagents/MaterialsPurpose
Enzymatic Hydrolysis Cleavage of glucuronide conjugates to release the free steroid metabolites.β-glucuronidase (from E. coli) dshs-koeln.denih.govTo analyze the total amount of a metabolite (conjugated and unconjugated).
Liquid-Liquid Extraction (LLE) Partitioning of analytes between the aqueous sample and an immiscible organic solvent.tert-Butyl methyl ether (TBME) dshs-koeln.demdpi.comTo separate steroids from the aqueous biological matrix.
Solid-Phase Extraction (SPE) Separation of analytes based on their physical and chemical properties by passing the sample through a solid sorbent.C18 cartridges researchgate.netnih.govTo clean up the sample and concentrate the analytes.
Immunoaffinity Chromatography (IAC) Highly selective purification using antibodies immobilized on a solid support.Multi-residue immunoaffinity chromatographic gel psu.eduTo specifically isolate target steroids and minimize matrix effects.
High-Performance Liquid Chromatography (HPLC) High-resolution separation of compounds in a liquid mobile phase passing through a packed column.Phenyl or C18 columns nih.govdshs-koeln.deTo achieve high purity of the analyte fractions prior to sensitive detection methods.

Chemical Derivatization for Enhanced Detection in Research

Chemical derivatization is a crucial step in the gas chromatography-mass spectrometry (GC-MS) analysis of steroids like this compound. jfda-online.com This process modifies the chemical structure of the analytes to increase their volatility and thermal stability, which is essential for their passage through the GC system. jfda-online.com Derivatization also improves chromatographic peak shape and can enhance the sensitivity of detection by introducing specific chemical groups that are readily ionized in the mass spectrometer. jfda-online.com

A widely used derivatization method for steroids is silylation, which involves the replacement of active hydrogens in functional groups (like hydroxyl groups) with a trimethylsilyl (TMS) group. mdpi.commdpi.com A common reagent mixture for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) combined with a catalyst such as ammonium (B1175870) iodide (NH4I) and a thiol, like ethanethiol (B150549) or propane-2-thiol. qucosa.desci-hub.se The reaction is typically carried out at an elevated temperature (e.g., 55-80°C) for a specific duration to ensure complete derivatization. qucosa.desci-hub.se The resulting TMS derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification. dshs-koeln.de

For certain applications, acylation can be an alternative or complementary derivatization technique. jfda-online.com Heptafluorobutyric anhydride (B1165640) (HFBA) is an acylating agent that can be used to derivatize steroids. nih.gov The resulting HFBA derivatives are also volatile and can provide good chromatographic performance. nih.gov

The choice of derivatization reagent and reaction conditions is critical and depends on the specific analytes and the analytical instrumentation being used. The goal is to achieve a complete and reproducible reaction that yields a stable derivative suitable for GC-MS analysis. jfda-online.com

The following table summarizes common derivatization strategies used in the analysis of this compound and related steroids.

Derivatization MethodReagent(s)Purpose
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide (NH4I) and a thiol (e.g., ethanethiol, propane-2-thiol). qucosa.desci-hub.seTo increase volatility and thermal stability for GC-MS analysis by forming trimethylsilyl (TMS) derivatives.
Acylation Heptafluorobutyric anhydride (HFBA). nih.govTo form volatile derivatives for GC-MS analysis.

Isotope Ratio Mass Spectrometry in Metabolic Pathway Elucidation

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements within a molecule. In the context of steroid metabolism research, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is of particular importance. nih.gov This technique allows for the precise measurement of the carbon isotope ratio (¹³C/¹²C) of a specific compound, which can be instrumental in distinguishing between endogenous and exogenous sources of a steroid. nih.gov

The elucidation of the metabolic pathways of this compound can be significantly advanced by employing IRMS in combination with the administration of isotopically labeled precursors. For instance, studies on the metabolism of the parent compound, 19-nortestosterone, have utilized the administration of deuterated (²H-labeled) 19-nortestosterone. nih.gov By tracking the deuterated metabolites in urine samples using a combination of GC, thermal conversion, and IRMS, researchers can identify novel metabolites and gain a more comprehensive understanding of the metabolic fate of the administered compound. nih.govthermofisher.com

In such studies, the sample preparation is rigorous, often involving extraction, enzymatic hydrolysis, and extensive purification by HPLC to isolate the metabolites of interest in a pure form suitable for IRMS analysis. nih.gov The purified metabolites are then typically derivatized (e.g., silylated) before being introduced into the GC-C-IRMS system. nih.gov

The principle of GC-C-IRMS involves the separation of compounds by gas chromatography, followed by their combustion in a furnace to convert them into simple gases (e.g., CO₂ for carbon isotope analysis). These gases are then introduced into the isotope ratio mass spectrometer, which measures the relative abundance of the different isotopes with very high precision. thermofisher.com

By comparing the isotope ratio of a suspected metabolite in a post-administration sample to the baseline endogenous steroid profile, a definitive link can be established to the administered labeled compound. This approach is invaluable for confirming metabolic pathways and identifying long-term metabolites that can serve as biomarkers for the use of a particular compound. While direct studies on this compound using this exact methodology are not extensively reported, the principles and techniques applied to its close analog, 19-nortestosterone, provide a clear framework for how IRMS can be used to elucidate its metabolic pathways. nih.gov

Comparative Biochemical and Pharmacological Studies Non Human

Comparison with Other Synthetic Androgens and Progestins

The biological activity of a synthetic steroid is determined by its interaction with various hormone receptors and its subsequent potency in eliciting a physiological response. The unique structure of 18-methyl-19-nortestosterone (B1250990), characterized by the absence of the C19-methyl group (similar to nandrolone) and the addition of a methyl group at the C18 position, confers a distinct pharmacological profile compared to other synthetic androgens and progestins.

Receptor Binding Profiles Comparison

The affinity with which a steroid binds to the androgen receptor (AR) and progesterone (B1679170) receptor (PR) is a primary indicator of its potential androgenic and progestational activity. Structural modifications to the steroid nucleus can dramatically alter these binding affinities.

The removal of the C19-methyl group, a defining feature of 19-nortestosterone derivatives, generally increases the binding affinity for the AR compared to testosterone (B1683101). nih.gov The addition of a methyl group at the C18 position (also designated as a C13-ethyl group) further enhances binding to both the AR and PR. oup.com This is exemplified by levonorgestrel (B1675169), a widely used progestin which is a 17α-ethynylated derivative of this compound. Studies on norethisterone derivatives have shown that the introduction of an 18-methyl group significantly increases the relative binding affinity (RBA) to the progesterone receptor and enhances affinity for the androgen receptor. oup.com

In comparative assays, 19-nortestosterone derivatives, particularly those with a C18-methyl group, demonstrate significant binding to both receptor types. For instance, the progestin Nestorone®, a 19-norprogesterone (B1209251) derivative, has a lower binding affinity for the AR than testosterone, highlighting its selectivity. researchgate.net In contrast, derivatives of this compound are recognized for their potent interaction with both receptors. researchgate.net Other modifications, such as the addition of a 7α-methyl group to 19-nortestosterone (as in MENT), also significantly enhance AR binding. researchgate.netbioscientifica.com

Comparative Receptor Binding Affinities of Various Steroids

The following table presents the relative binding affinities (RBA) or inhibitory concentrations (IC50) for various steroids to the androgen receptor (AR) and progesterone receptor (PR) from non-human preclinical studies. Lower IC50 values and higher RBA values indicate stronger binding.

CompoundAndrogen Receptor (AR) BindingProgesterone Receptor (PR) BindingReference
Dihydrotestosterone (B1667394) (DHT)High (RBA=100)Low nih.gov
TestosteroneModerate (Lower than DHT)Low nih.gov
19-Nortestosterone (Nandrolone)High (Higher than Testosterone)Moderate nih.govoup.com
Levonorgestrel (18-methyl derivative)HighVery High nih.govnih.gov
7α-methyl-19-nortestosterone (MENT)Very High (IC50 ≈ 2.2 nM)High oup.comnih.gov
Dimethandrolone (B1241947) (DMA)Very High (IC50 ≈ 1.5 nM)High oup.comnih.gov
11β-methyl-19-nortestosterone (11β-MNT)High (IC50 >10-fold DHT)High (Similar to Progesterone) oup.com
ProgesteroneNegligibleHigh (Reference) nih.gov

Relative Androgenic and Progestagenic Potencies in Animal Models

The receptor binding affinity of a compound generally correlates with its biological potency in vivo. Preclinical animal models, such as the castrated male rat, are standard for quantifying the androgenic (stimulation of prostate and seminal vesicle growth) and anabolic (stimulation of levator ani muscle growth) activities of a steroid. nih.gov Progestational activity is often assessed in female rabbits or rats by observing changes in the uterine endometrium. nih.gov

The addition of an 18-methyl group is known to substantially increase progestogenic potency. wikipedia.org For example, 18-methylsegesterone acetate (B1210297) is 3 to 10 times more potent as a progestin than its non-methylated parent compound, segesterone (B1250651) acetate. wikipedia.org A similar increase in potency is seen when comparing levonorgestrel to its non-18-methylated counterpart, norethisterone. wikipedia.org

Derivatives of this compound are also characterized by significant androgenic activity. researchgate.net In vivo bioassays in rats have demonstrated that synthetic progestins with structural similarities, such as levonorgestrel (LNG) and norethindrone (B1679910) acetate (NETA), possess considerable androgenic potency, which in turn correlates with their ability to suppress luteinizing hormone (LH). nih.gov In contrast, other progestins like nestorone (NES) show high progestational activity but minimal androgenic effects. nih.gov Compounds like 7α-methyl-19-nortestosterone (MENT) are noted to be significantly more potent than testosterone in their ability to suppress gonadotropins and stimulate androgen-dependent tissues. bioscientifica.comoup.com

Relative Potencies of Synthetic Steroids in Animal Bioassays

This table summarizes the androgenic and progestational potencies of various steroids as determined in preclinical animal models. Potency is often expressed relative to a standard compound like testosterone propionate (B1217596) (for androgenicity) or progesterone.

CompoundRelative Androgenic PotencyRelative Progestational PotencyReference
TestosteroneStandard (1x)None bioscientifica.com
Levonorgestrel (18-methyl derivative)HighVery High nih.gov
NorethisteroneModerateHigh nih.govnih.gov
7α-methyl-19-nortestosterone (MENT)Very High (e.g., 10x Testosterone)High researchgate.netbioscientifica.com
Dimethandrolone (DMA)PotentPotent oup.com
Nestorone (NES)Minimal / NegligibleVery High nih.gov
TrimegestoneMinimal (Anti-androgenic)Very High (e.g., 60x Norethindrone) nih.gov

Metabolic Differences Among Related Steroid Analogs

The metabolism of a steroid determines its bioavailability, duration of action, and the profile of its active metabolites. Structural variations among synthetic steroids lead to significant differences in their metabolic pathways.

Influence of Structural Variations on Metabolic Pathways

The metabolic fate of this compound is influenced by its core structure.

Aromatization: Like other 19-nortestosterone derivatives, it is generally a poor substrate for the aromatase enzyme, meaning it is not significantly converted to estrogenic metabolites. nih.gov This is in contrast to testosterone, which is readily aromatized to estradiol.

5α-Reduction: A key metabolic pathway for testosterone is its conversion by the enzyme 5α-reductase to the more potent androgen, dihydrotestosterone (DHT), which amplifies its androgenic effect in tissues like the prostate. nih.gov Many synthetic analogs, including those based on the 19-nortestosterone structure with additional methyl groups (e.g., at the 7α or 11β position), are designed to be resistant to 5α-reduction. nih.govnih.govnih.gov This resistance is a desirable trait for minimizing effects on the prostate.

18-Methyl Group: The presence of the 18-methyl group can influence metabolic stability. While specific data on this compound is limited, studies on its precursor, methoxydienone (B195248), show that it can be metabolized in vivo to a detectable this compound metabolite. researchgate.netqucosa.de

Other Pathways: Beyond aromatization and 5α-reduction, steroids are metabolized through other pathways, such as hydroxylation and conjugation (e.g., glucuronidation and sulfation) to facilitate excretion. researchgate.netfrontiersin.org The structural analog 11β-methyl-19-nortestosterone (11β-MNT) has been shown to be a substrate for glucuronidation, particularly by the UGT2B17 enzyme in the intestine and liver, which is a major pathway for its inactivation and clearance. mdpi.com

Species-Specific Metabolic Discrepancies

The metabolism of steroids can vary significantly between different animal species and humans, which is a critical consideration in preclinical research. These discrepancies arise from differences in the expression and activity of metabolic enzymes.

Direct comparative metabolic studies across different non-human species for this compound are not widely published. However, research on the closely related synthetic androgen 7α-methyl-19-nortestosterone (MENT) provides a relevant example. A pharmacokinetic study of MENT in both cynomolgus monkeys and men revealed that its metabolic clearance rate (MCR) was much faster than that reported for testosterone in both species. nih.gov This rapid clearance was attributed, in part, to the finding that MENT does not bind to sex hormone-binding globulin (SHBG), unlike testosterone. nih.gov The lack of SHBG binding leaves more of the steroid free for tissue uptake and metabolism, a characteristic that was consistent between the primate model and humans. Such studies highlight the importance of evaluating metabolic parameters in relevant animal models, particularly non-human primates, to better predict human pharmacokinetics.

Preclinical Models for Steroid Research

The evaluation of novel steroids like this compound relies on a combination of in vitro and in vivo preclinical models to characterize their biochemical and pharmacological properties before any consideration for human studies.

In Vitro Models: These laboratory-based assays provide initial data on a compound's mechanism of action at the molecular level.

Receptor Binding Assays: These assays quantify the affinity of a steroid for a specific receptor (e.g., AR, PR). They typically involve incubating the test compound with a source of the receptor, such as cytosolic fractions from animal tissues (e.g., rat prostate, rabbit uterus) or purified recombinant human receptors, in the presence of a radiolabeled steroid. oup.comnih.gov The ability of the test compound to displace the radiolabeled ligand is measured to determine its relative binding affinity. oup.com

Cell-Based Transactivation Assays: These functional assays measure the ability of a steroid to activate its receptor and initiate gene transcription. Common models use hormone-responsive cell lines (e.g., HeLa, T47D, CV1, LβT2) that are genetically engineered to contain an expression vector for the steroid receptor and a reporter gene (such as luciferase) linked to a specific hormone response element. researchgate.netbioscientifica.comnih.gov When the steroid binds to and activates the receptor, the reporter gene is expressed, and the resulting signal (e.g., light from luciferase) is quantified as a measure of the steroid's agonist or antagonist potency. nih.govoup.com

In Vivo Models: These animal models are used to assess the physiological effects of a steroid in a whole organism.

The Hershberger Assay: This is the gold-standard bioassay for assessing the androgenic and anabolic activity of a compound. nih.gov It uses immature, castrated male rats. The animals are treated with the test steroid, and the change in weight of androgen-dependent tissues—the ventral prostate and seminal vesicles (androgenic activity)—is compared to the change in weight of the levator ani muscle (anabolic activity). nih.gov

Models for Progestational Activity: The progestational effects of a steroid are often evaluated in estrogen-primed immature female rabbits (Clauberg test) or rats. nih.gov A potent progestin will induce characteristic secretory changes in the uterine endometrium.

Pharmacokinetic and Metabolism Studies: Animals, particularly rats and non-human primates like the cynomolgus monkey, are used to study the absorption, distribution, metabolism, and excretion (ADME) of a new steroid. nih.gov These studies are crucial for understanding a compound's half-life, metabolic clearance, and bioavailability. oup.com

Utility of Specific Animal Models in Androgen Research

Animal models are indispensable tools in androgen research, allowing for the systematic evaluation of the pharmacological and metabolic profiles of synthetic androgens like this compound. The rat is a frequently utilized model, particularly in assays designed to characterize the androgenic and anabolic activity of a compound.

A foundational method in this area is the Hershberger bioassay, which is conducted in castrated, peripubertal male rats. oup.comnih.govsrce.hr This model assesses the ability of a test compound to restore the weight of androgen-dependent tissues that atrophy following the removal of endogenous testosterone. srce.hrplos.org These tissues include the ventral prostate, seminal vesicles, and the levator ani muscle. plos.orgvu.nl An increase in the weight of the prostate and seminal vesicles is indicative of androgenic activity, while an increase in the levator ani muscle weight suggests anabolic activity. srce.hr This assay was employed to determine the in vivo activity of this compound, where it demonstrated notable androgenic and anabolic effects relative to the reference standard, testosterone. oup.comvu.nl

Table 1: In Vivo Androgenic and Anabolic Activity of this compound in the Rat Hershberger Assay

CompoundRelative Activity vs. Testosterone (VP)Relative Activity vs. Testosterone (SV)Relative Activity vs. Testosterone (LA)
This compound0.3330.2100.500
Data sourced from Sonneveld et al., 2006. vu.nl VP: Ventral Prostate; SV: Seminal Vesicles; LA: Levator Ani.

Beyond the classic Hershberger assay, animal models are also critical for metabolic studies. For instance, in vitro studies using liver, prostate, and epididymis tissues from male rats have been used to investigate the metabolism of related androgens like 7α-methyl-19-nortestosterone. Such studies can determine whether a compound is metabolized in key androgen-target tissues, which has significant implications for its biological activity. Furthermore, different animal species may be selected based on specific physiological questions. For example, comparing metabolism and pharmacokinetics in rats, which lack sex hormone-binding globulin (SHBG), to species like monkeys or baboons that do possess SHBG, can elucidate the role of this protein in the transport and clearance of a given androgen.

In Vitro/In Vivo Correlation in Metabolic Research

A central goal in pharmacological research is to establish a strong correlation between in vitro (laboratory-based) assays and in vivo (whole organism) outcomes. This correlation allows for more efficient screening of compounds and can help predict human responses. In androgen research, this involves comparing results from cell-based assays and receptor binding studies with data from animal models.

In vitro assays, such as the AR CALUX® reporter gene assay, are used to quantify the ability of a compound to activate the androgen receptor (AR). oup.comnih.gov This assay utilizes a human cell line engineered to express the human AR and a reporter gene that produces light in response to AR activation. nih.goveuropa.eu Studies have shown a good correlation between the results of the AR CALUX assay and the in vivo Hershberger assay for a range of steroidal compounds, including this compound. oup.comnih.gov This suggests that in vitro reporter gene assays can be valuable predictors of in vivo androgenic activity. oup.com

Table 2: Comparison of In Vitro and In Vivo Androgenic Activity

CompoundIn Vitro RBA (AR)In Vivo Relative Androgenic Activity (VP)
Testosterone (Reference)1001.000
5α-Dihydrotestosterone (DHT)1251.080
19-Nortestosterone1280.300
This compound730.333
Data sourced from Sonneveld et al., 2006. vu.nl RBA: Relative Binding Affinity for the Androgen Receptor (AR), determined by competitive binding assay. In Vivo activity is based on the stimulation of Ventral Prostate (VP) weight in the Hershberger assay relative to testosterone.

However, the correlation is not always straightforward, particularly concerning metabolism. In vivo metabolic processes can significantly alter a compound's structure and activity, an effect not always replicated in simple in vitro systems. A notable example involves the metabolic fate of methoxydienone. In an in vivo study, a metabolite identified as this compound was detected in human urine after oral administration. In contrast, when methoxydienone was incubated with human HepG2 liver cells in an in vitro model, this metabolite was not generated. This discrepancy highlights that while in vitro models are powerful, they may not capture the full complexity of whole-body metabolism, where multi-organ and multi-enzyme processes occur.

More sophisticated in vitro systems, such as those using human liver or intestinal microsomes, are employed to better predict in vivo metabolism and bioavailability. psu.edu For some 19-nortestosterone derivatives, a linear relationship has been found between the rate of in vitro metabolism (intrinsic clearance) in liver microsomes and the resulting oral bioavailability in vivo. psu.edu Such studies underscore the importance of selecting the appropriate in vitro model to accurately predict a compound's in vivo behavior. The ultimate biological activity of an androgen in vivo is influenced by a combination of factors including its binding affinity to the androgen receptor, its rate of absorption, binding to serum proteins, and its metabolic profile. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for 18-Methyl-19-nortestosterone (B1250990) Analogs

The quest for enhanced biological activity and more favorable pharmacological profiles has spurred the development of innovative synthetic methods for creating analogs of this compound. Researchers are exploring various chemical reactions to modify the core steroid structure.

One notable approach involves the Mitsunobu reaction, which allows for the inversion of stereochemistry at specific positions, such as C-17. frontiersin.org This reaction facilitates the conversion of alcohols to esters with an inverted configuration, enabling the synthesis of novel 17α-substituted 19-nortestosterone derivatives. frontiersin.org For instance, reacting 19-nortestosterone with alkyl or aryl carboxylic acids in the presence of reagents like diethyl azodicarboxylate and triphenylphosphine (B44618) can yield these modified analogs. frontiersin.org

Furthermore, synthetic strategies are being developed to introduce various substituents at different positions on the steroid nucleus to explore their impact on biological activity. researchgate.net These modifications aim to create compounds with potentially improved properties, such as increased potency or reduced hormonal side effects. frontiersin.orgnih.gov The synthesis of 16-hydroxymethyl-19-nortestosterone diastereomers through methods like the Birch reduction represents another area of active investigation. researchgate.net

Advanced Computational and Structural Biology Investigations

To gain deeper insights into the molecular interactions of this compound and its analogs, researchers are increasingly employing advanced computational and structural biology techniques. In silico modeling, for example, is used to predict the binding affinity of these compounds to various receptors, including the androgen receptor. researchgate.net

These computational studies help in understanding the structure-activity relationships, guiding the design of new analogs with desired pharmacological properties. researchgate.net By modeling the interaction between the steroid and its receptor at the atomic level, scientists can predict how structural modifications might affect binding and subsequent biological responses. researchgate.net

Structural biology techniques, such as X-ray crystallography, provide experimental data on the three-dimensional structure of steroid-receptor complexes. This information is invaluable for validating computational models and for understanding the precise molecular interactions that govern the activity of these compounds. The Protein Data Bank serves as a critical repository for such structural data, enabling broader scientific access and analysis. researchgate.net

Untargeted Metabolomics Approaches for Uncharacterized Biotransformations

Understanding the metabolic fate of this compound is crucial for a complete pharmacological assessment. Untargeted metabolomics has emerged as a powerful tool for identifying previously uncharacterized biotransformation products. bham.ac.ukevotec.com This approach allows for a comprehensive analysis of all metabolites in a biological sample, offering a holistic view of the metabolic pathways involved. bham.ac.ukevotec.com

By comparing the metabolic profiles of treated and untreated samples, researchers can identify novel metabolites and elucidate the enzymatic reactions responsible for their formation. nih.gov This technique has been instrumental in studying the metabolism of similar synthetic androgens, such as 11β-methyl-19-nortestosterone (11β-MNT), revealing the roles of specific enzymes like UGT2B17 in their biotransformation. nih.gov

The application of untargeted metabolomics to this compound research is expected to provide a more complete picture of its metabolic clearance and help in identifying potential biomarkers of exposure. bham.ac.uk This knowledge is not only important for understanding its pharmacological effects but also for developing sensitive detection methods.

Elucidating Mechanisms of Action Beyond Classical Receptor Pathways

While the primary mechanism of action for androgens like this compound is through binding to the classical nuclear androgen receptor, emerging evidence suggests the involvement of non-classical signaling pathways. mdpi.com These alternative pathways may involve membrane-associated androgen receptors and can mediate rapid, non-genomic effects. mdpi.comresearchgate.net

Research is now focusing on exploring these non-classical mechanisms to better understand the full spectrum of biological activities of this compound and its analogs. The stimulation of membrane-associated receptors can trigger downstream signaling cascades that are distinct from the traditional genomic effects mediated by nuclear receptors. frontiersin.org For instance, some 19-nortestosterone derivatives may exert their effects through these non-genomic pathways, potentially leading to unique biological outcomes. frontiersin.org

Future studies will likely investigate the role of these alternative signaling pathways in the various physiological and pharmacological effects of this compound, providing a more nuanced understanding of its mechanism of action.

Development of Advanced Analytical Techniques for Fundamental Research

The advancement of fundamental research on this compound relies heavily on the development of sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are key technologies used for the detection and quantification of this compound and its metabolites in various biological matrices. nih.govnih.gov

Researchers are continuously working on improving these methods to achieve lower detection limits and higher specificity. For instance, the development of specialized LC-MS/MS methods is necessary to handle atypical fragmentation patterns of certain steroid metabolites. High-resolution mass spectrometry (HRMS) is another powerful tool being employed in these investigations. nih.gov

Furthermore, innovative approaches like combining immunochromatographic strip assays with software analysis tools such as ImageJ are being explored for rapid and semi-quantitative screening. tandfonline.com These advancements in analytical chemistry are crucial for a wide range of research applications, from metabolic studies to doping control. tandfonline.com

Data Table: Research Focus on this compound and Analogs

Research AreaKey Techniques and ApproachesInvestigated CompoundsPrimary Goals
Novel Synthesis Mitsunobu reaction, Birch reduction, Introduction of various substituents. frontiersin.orgresearchgate.net17α-substituted 19-nortestosterone derivatives, 16-hydroxymethyl-19-nortestosterone diastereomers. frontiersin.orgresearchgate.netEnhance biological activity, improve pharmacological profiles, and reduce hormonal side effects. frontiersin.orgnih.gov
Computational & Structural Biology In silico modeling, X-ray crystallography, Protein Data Bank analysis. researchgate.netThis compound and its analogs.Predict receptor binding affinity, understand structure-activity relationships, and guide new analog design. researchgate.net
Untargeted Metabolomics Comprehensive analysis of all metabolites in a biological sample. bham.ac.ukevotec.comThis compound, 11β-methyl-19-nortestosterone (11β-MNT). nih.govIdentify uncharacterized biotransformation products, elucidate metabolic pathways, and identify potential biomarkers. bham.ac.uknih.gov
Non-Classical Mechanisms Investigation of membrane-associated androgen receptors and non-genomic signaling. mdpi.comresearchgate.netThis compound and its derivatives. frontiersin.orgElucidate alternative mechanisms of action beyond classical nuclear receptor pathways. frontiersin.orgmdpi.com
Advanced Analytical Techniques Gas chromatography-mass spectrometry (GC-MS), Liquid chromatography-tandem mass spectrometry (LC-MS/MS), High-resolution mass spectrometry (HRMS), Immunochromatographic assays. nih.govnih.govtandfonline.comThis compound and its metabolites.Improve detection sensitivity and specificity for research and other applications. tandfonline.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 18-Methyl-19-nortestosterone, and how can purity be validated?

  • Methodology : Synthesis typically involves enzymatic hydrolysis (e.g., glucuronidase/arylsulfatase from Helix pomatia for metabolite cleavage) followed by derivatization for GC-MS analysis .
  • Validation : Use HPLC or LC-MS with reference standards (e.g., 19-Nortestosterone-d3) for purity assessment. Characterize via NMR (¹H/¹³C) to confirm structural integrity, adhering to protocols for novel steroid derivatives .

Q. How should researchers design assays to quantify this compound in biological matrices?

  • Approach : Competitive ELISA kits optimized for 19-nortestosterone derivatives offer specificity (cross-reactivity <5% with structurally similar steroids like nandrolone) and sensitivity (LOD ~0.1 ng/mL) in serum or urine .
  • Calibration : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate recovery rates using spiked samples and parallel LC-MS/MS confirmation .

Q. What are the critical parameters for characterizing the stability of this compound in experimental settings?

  • Key Factors : Assess photodegradation under UV light, thermal stability at -20°C vs. 4°C, and pH-dependent hydrolysis (e.g., in acetate buffer). Monitor degradation via UV-Vis spectroscopy or mass fragmentation patterns .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in androgen receptor (AR) binding assays be resolved?

  • Analysis : Discrepancies may arise from assay conditions (e.g., cell line variability in AR expression or co-activator presence). Perform dose-response curves across multiple models (e.g., HEK293 vs. LNCaP cells) and validate via gene knockout (CRISPR/Cas9) to isolate receptor specificity .
  • Data Interpretation : Use computational docking simulations (e.g., AutoDock Vina) to compare binding affinities with testosterone and nandrolone, correlating with in vivo potency .

Q. What methodological challenges arise when studying the metabolic pathways of this compound, and how can they be addressed?

  • Challenges : Phase I/II metabolites (e.g., 19-norandrosterone glucuronide) may co-elute with endogenous steroids in LC-MS.
  • Solutions : Employ high-resolution mass spectrometry (HRMS) with isotopic labeling and stable isotope dilution analysis (SIDA). Compare fragmentation patterns with synthetic reference metabolites .

Q. How should researchers design longitudinal studies to evaluate the long-term effects of this compound on endocrine pathways?

  • Design : Use randomized controlled trials (RCTs) with stratified subgroups (e.g., age, baseline testosterone levels). Monitor biomarkers (LH, FSH, SHBG) and tissue-specific AR activation via qPCR or immunohistochemistry .
  • Bias Mitigation : Apply CONSORT guidelines for reporting harms (e.g., hypogonadism risks) and pre-register analysis plans to distinguish prespecified vs. exploratory outcomes .

Data Interpretation and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

  • Recommendations : Use nonlinear regression (e.g., sigmoidal dose-response curves) with GraphPad Prism. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report effect sizes and 95% confidence intervals to avoid overinterpretation of small sample sizes .

Q. How can discrepancies between in vitro binding assays and in vivo potency studies be reconciled?

  • Resolution : Consider pharmacokinetic factors (e.g., protein binding, metabolic clearance). Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free plasma concentrations with tissue uptake. Validate using microdialysis in target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-Methyl-19-nortestosterone
Reactant of Route 2
18-Methyl-19-nortestosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.